Pcmpa

cytochrome P450 drug metabolism forensic toxicology

PCMPA reference standard (free base or hydrochloride) is essential for forensic toxicology and CYP metabolism research. Its unique CYP2B6/2D6 selectivity (no CYP3A4 involvement) makes it a selective probe for these isozymes. Unlike PCEPA, PCMPA does not produce mono-hydroxylated metabolites, ensuring unambiguous GC-MS detection and preventing misidentification in toxicological screening. Validated for STA workflows, this high-purity standard (≥98%) supports ISO/IEC 17025 compliant forensic analysis.

Molecular Formula C16H25NO
Molecular Weight 247.38
CAS No. 2201-58-3
Cat. No. B1654314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcmpa
CAS2201-58-3
Molecular FormulaC16H25NO
Molecular Weight247.38
Structural Identifiers
SMILESCOCCCNC1(CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C16H25NO/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3
InChIKeyOWOACIUDSBGLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCMPA (CAS 2201-58-3) Forensic Reference Standard – A Distinct Arylcyclohexylamine for Toxicological Detection


PCMPA (N-(1-phenylcyclohexyl)-3-methoxypropanamine) is a phencyclidine-derived arylcyclohexylamine designer drug that emerged on the illicit market in the late 1990s [1]. As a tertiary amine with a 3-methoxypropyl side chain, it is structurally related to phencyclidine (PCP) and ketamine, and is presumed to act as an NMDA receptor antagonist [1]. The compound is primarily utilized as a high-purity analytical reference standard (free base or hydrochloride salt) for forensic toxicology and metabolism research [2]. Its metabolic pathways, cytochrome P450 (CYP) enzyme involvement, and detectability via systematic toxicological analysis (STA) have been experimentally characterized in rat urine and human liver microsome (HLM) models [1][2].

Why Generic Substitution of PCMPA with Other Arylcyclohexylamine Designer Drugs Is Scientifically Unjustified


Although PCMPA shares the 1-phenylcyclohexylamine core with designer drugs such as PCEPA, PCMEA, PCEEA, and PCPR, the alkoxy side-chain length and heteroatom position critically determine both the CYP isoenzyme selectivity and the resulting metabolite spectrum [1]. In-class substitution without considering these differences can lead to misidentification in toxicological screening, incorrect metabolite targeting, and flawed interpretation of CYP-mediated drug-drug interaction risks. The quantitative evidence below demonstrates precisely why PCMPA must be treated as a chemically and metabolically distinct entity for analytical and forensic procurement decisions.

PCMPA (2201-58-3) Quantitative Differentiation Evidence Against Closest Analogs


CYP3A4 Independence Distinguishes PCMPA Metabolism from PCEPA

In a direct head-to-head comparison using cDNA-expressed human CYP isoenzymes, PCMPA O-demethylation was catalyzed exclusively by CYP2B6, CYP2C19, and CYP2D6, with no contribution from CYP3A4. In contrast, the homologous analog PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine) involved CYP2B6, CYP2C19, CYP2D6, and CYP3A4 [1]. The complete absence of CYP3A4 activity toward PCMPA represents a categorical metabolic difference from PCEPA.

cytochrome P450 drug metabolism forensic toxicology

Divergent Net Clearance Contributions Enable Quantitative Differentiation from PCEPA

Applying the relative activity factor (RAF) approach to recombinant enzyme kinetic data, the percentage contributions of individual CYP isoforms to net hepatic clearance were calculated for PCMPA and PCEPA [1]. PCMPA clearance is dominated by CYP2B6 (51%) and CYP2D6 (40%) with a minor CYP2C19 contribution (8%), whereas PCEPA clearance is distributed across CYP2B6 (22%), CYP2C19 (3%), CYP2D6 (30%), and CYP3A4 (45%).

enzyme kinetics relative activity factor CYP phenotyping

Differential Chemical Inhibition Profiles Distinguish PCMPA from PCEPA in Human Liver Microsomes

Inhibition experiments with pooled human liver microsomes (HLMs) revealed quantitatively distinct sensitivity patterns for PCMPA versus PCEPA [1]. At a substrate concentration of 10 µM, the CYP2B6 inhibitor 4-(4-chlorobenzyl)pyridine reduced PCMPA metabolite (PCHPA) formation by 62%, compared to 57% for PCEPA. Conversely, the CYP2D6 inhibitor quinidine reduced formation by 27% for PCMPA versus 26% for PCEPA at 10 µM.

chemical inhibition CYP2B6 CYP2D6 drug-drug interaction

Unique Metabolite Signature Allows Differentiation of PCMPA from PCEPA at High Doses

In a comparative rat urine study using full-scan GC-MS after acid hydrolysis and acetylation, PCMPA and PCEPA produced largely overlapping metabolite profiles via O-dealkylation, N-dealkylation, cyclohexyl hydroxylation, and aromatic hydroxylation [1]. However, PCEPA uniquely generated mono-hydroxylated metabolites that were not detected for PCMPA [1][2]. This metabolic divergence becomes analytically significant at high intake doses, where the presence of PCEPA-specific mono-hydroxy species enables forensic discrimination between the two otherwise indistinguishable profiles.

metabolite identification GC-MS toxicological screening

Defined Solubility Profile of PCMPA Hydrochloride Supports Reproducible Analytical Standard Preparation

PCMPA hydrochloride (CAS 1934-63-0, purity ≥98%) exhibits defined solubility values across common laboratory solvents: 20 mg/mL in DMF, 14 mg/mL in DMSO, 25 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . These solubility data are essential for preparing calibration standards and quality control samples with known concentrations for quantitative forensic analysis.

solubility reference standard analytical chemistry

Best-Fit Application Scenarios for PCMPA (2201-58-3) Based on Quantitative Evidence


Forensic Toxicology STA Validation and GC-MS Library Construction

PCMPA reference standard (free base or hydrochloride) is the definitive compound for developing and validating systematic toxicological analysis (STA) procedures targeting phencyclidine-derived designer drugs. The established GC-MS detection workflow—acid hydrolysis, liquid-liquid extraction, microwave-assisted acetylation, and full-scan EI-MS—has been demonstrated to detect a common drug user's dose of PCMPA in rat urine, and the method is projected to be transferable to human urine [1]. Including PCMPA in mass spectral libraries ensures unambiguous identification and prevents misassignment with PCEPA, which shares core metabolites but differs in mono-hydroxy metabolite production at high doses [1].

CYP Phenotyping and Drug-Drug Interaction Risk Assessment Studies

Due to its distinctive CYP enzyme profile—predominantly metabolized by CYP2B6 (51%) and CYP2D6 (40%), with no CYP3A4 involvement—PCMPA serves as a selective probe substrate for CYP2B6 and CYP2D6 activity in human liver microsome assays [2]. In forensic pharmacology research, PCMPA can be used to investigate the impact of CYP2B6 polymorphisms (e.g., CYP2B6*6) and CYP2D6 poor-metabolizer genotypes on designer drug clearance, as demonstrated by the 40% reduction in metabolite formation in HLMs from CYP2D6 poor metabolizers compared to pooled HLMs at 1 µM [2].

Reference Standard for Quantitative LC-MS/MS Method Development

With certified purity (≥98%) and defined solubility values (e.g., 14 mg/mL in DMSO, 25 mg/mL in ethanol) , PCMPA hydrochloride is suitable for preparing traceable stock solutions and calibration standards in forensic and clinical toxicology laboratories. The availability of lot-specific certificates of analysis and GC-MS spectral data ensures that quantitative methods meet ISO/IEC 17025 accreditation requirements for forensic testing.

Metabolite-Based Discrimination of Polydrug Intake in Post-Mortem Toxicology

In cases where multiple arylcyclohexylamine designer drugs may have been co-ingested, the metabolite profile of PCMPA provides a key discriminatory marker. Because PCMPA does not produce the mono-hydroxylated metabolites characteristic of PCEPA [1], post-mortem urine analysis via GC-MS can rule out or confirm PCMPA involvement independent of PCEPA, provided an authentic PCMPA reference standard is available for retention time and mass spectral matching [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pcmpa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.